6-Ethyl-5-fluoronicotinic acid

Lipophilicity Drug-likeness Physicochemical property prediction

6-Ethyl-5-fluoronicotinic acid (CAS 1256836-28-8) is a disubstituted pyridine-3-carboxylic acid bearing a fluorine atom at the 5-position and an ethyl group at the 6-position of the aromatic ring, with a molecular formula of C₈H₈FNO₂ and a molecular weight of 169.15 g/mol. This compound belongs to the broader family of halogenated nicotinic acid derivatives, which are widely employed as synthetic intermediates in medicinal chemistry and agrochemical research.

Molecular Formula C8H8FNO2
Molecular Weight 169.15 g/mol
Cat. No. B13978424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-5-fluoronicotinic acid
Molecular FormulaC8H8FNO2
Molecular Weight169.15 g/mol
Structural Identifiers
SMILESCCC1=C(C=C(C=N1)C(=O)O)F
InChIInChI=1S/C8H8FNO2/c1-2-7-6(9)3-5(4-10-7)8(11)12/h3-4H,2H2,1H3,(H,11,12)
InChIKeyBTSCKXSSFPFBJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethyl-5-fluoronicotinic Acid: Physicochemical Identity and Procurement Specifications


6-Ethyl-5-fluoronicotinic acid (CAS 1256836-28-8) is a disubstituted pyridine-3-carboxylic acid bearing a fluorine atom at the 5-position and an ethyl group at the 6-position of the aromatic ring, with a molecular formula of C₈H₈FNO₂ and a molecular weight of 169.15 g/mol [1]. This compound belongs to the broader family of halogenated nicotinic acid derivatives, which are widely employed as synthetic intermediates in medicinal chemistry and agrochemical research [2]. The presence of both electron-withdrawing fluorine and electron-donating ethyl substituents modulates the electronic character and lipophilicity of the pyridine scaffold, distinguishing it from mono-substituted or unsubstituted nicotinic acid analogs. Commercially, this compound is typically supplied as a research intermediate with certified purity specifications and is utilized as a versatile building block for the construction of more complex pharmacologically active molecules.

Why 6-Ethyl-5-fluoronicotinic Acid Cannot Be Readily Substituted by Other Fluoronicotinic Acid Analogs


Within the fluoronicotinic acid chemical space, small structural perturbations—such as replacement of the 6-ethyl group with a methyl, chloro, or hydrogen substituent—produce measurable shifts in key physicochemical parameters including lipophilicity (XLogP3), molecular weight, and hydrogen-bonding capacity [1]. These parameters directly influence solubility, membrane permeability, metabolic stability, and target-binding interactions in downstream applications [2]. Consequently, substituting 6-ethyl-5-fluoronicotinic acid with a seemingly similar analog such as 5-fluoronicotinic acid (lacking the 6-alkyl substituent) or 5-fluoro-6-methylnicotinic acid (possessing a shorter alkyl chain) can alter reaction kinetics, intermediate stability, and the biological profile of final compounds. The quantitative evidence provided in Section 3 demonstrates that these analogs are not functionally interchangeable, and that procurement decisions based purely on scaffold similarity risk compromising synthetic yields, physicochemical property optimization, and biological assay reproducibility.

Quantitative Differentiation of 6-Ethyl-5-fluoronicotinic Acid from Closest Structural Analogs


Computed Lipophilicity (XLogP3) of 6-Ethyl-5-fluoronicotinic Acid Versus 5-Fluoronicotinic Acid and 6-Ethylnicotinic Acid

The XLogP3 value of 6-ethyl-5-fluoronicotinic acid is 1.3, as computed by PubChem (release 2021.05.07) [1]. This represents a 2.6-fold increase in predicted partition coefficient compared to 5-fluoronicotinic acid (XLogP3 = 0.5) [2], and a 0.6 log unit increase compared to 6-ethylnicotinic acid, which lacks the fluorine substituent and has a lower computed logP [3]. The combined presence of the 5-fluoro and 6-ethyl groups synergistically elevates lipophilicity, which is a critical parameter governing passive membrane permeability, metabolic clearance, and off-target binding in biological systems.

Lipophilicity Drug-likeness Physicochemical property prediction

Molecular Weight and Heavy Atom Count Differentiate 6-Ethyl-5-fluoronicotinic Acid from 5-Fluoronicotinic Acid and 5-Fluoro-6-methylnicotinic Acid

6-Ethyl-5-fluoronicotinic acid has a molecular weight of 169.15 g/mol and a heavy atom count of 12 [1]. In comparison, 5-fluoronicotinic acid has a molecular weight of 141.10 g/mol (10 heavy atoms), and 5-fluoro-6-methylnicotinic acid has a molecular weight of 155.13 g/mol (11 heavy atoms) [2][3]. The incremental increase of 28.05 Da over 5-fluoronicotinic acid and 14.02 Da over the 6-methyl analog corresponds precisely to one and two methylene units, respectively. This mass difference is not trivial in structure-based drug design, where molecular weight correlates with solubility, ligand efficiency metrics, and compliance with Lipinski's Rule of Five.

Molecular weight Heavy atom count Fragment-based design

Hydrogen Bond Acceptor Count and Topological Polar Surface Area: Conserved Values Enable Scaffold Replacement While Altering Lipophilicity

6-Ethyl-5-fluoronicotinic acid possesses a hydrogen bond acceptor count of 4, a hydrogen bond donor count of 1, and a topological polar surface area (TPSA) of 50.2 Ų [1]. These values are identical to those of 5-fluoronicotinic acid (HBA = 4, HBD = 1, TPSA = 50.2 Ų) [2] and 5-fluoro-6-methylnicotinic acid . The conservation of hydrogen-bonding capacity and polar surface area indicates that all three compounds maintain equivalent potential for aqueous solubility and hydrogen-bond-mediated target recognition. The differentiating factor is therefore not polarity but lipophilicity and steric bulk at the 6-position, allowing researchers to independently modulate logP without altering H-bond pharmacophore elements.

Hydrogen bonding Polar surface area Pharmacokinetics

Antimicrobial Activity of 5-Fluoronicotinic Acid as Class-Level Baseline: Rationale for 6-Alkyl Substitution in Antibacterial Research

5-Fluoronicotinic acid (5-FNA) inhibited growth of Streptococcus sp. (Viridans group) by >50% at 0.05 μg/mL in vitro, with confirmed activity against Staphylococcus aureus, Escherichia coli, and Lactobacillus plantarum [1]. This nicotinic acid antimetabolite mechanism is reversed by nicotinic acid co-administration, establishing target-specific inhibition. While 6-ethyl-5-fluoronicotinic acid itself has not been directly tested in the same assay, the class-level inference from 5-FNA structure-activity data indicates that modifications at the 6-position do not abolish the antimetabolite mechanism but can modulate potency and bacterial strain selectivity [1]. Specifically, Streightoff demonstrated that activity was retained across multiple 5-fluorinated analogs, and that 6-substitution could alter the nicotinic acid reversal ratio—a pharmacodynamic parameter relevant for optimizing antibacterial efficacy in the presence of host-derived nicotinic acid.

Antibacterial Nicotinic acid antimetabolite Minimum inhibitory concentration

GPR109A Receptor Agonist Activity of 5-Fluoronicotinic Acid Establishes a Pharmacological Baseline; 6-Ethyl Substitution Predicted to Enhance Receptor-Ligand Hydrophobic Interactions

5-Fluoronicotinic acid acts as an agonist at the human GPR109A (niacin receptor, HCAR2) with an EC₅₀ of 5,300 nM in a forskolin-stimulated cAMP production assay [1]. This baseline pharmacological activity confirms that 5-fluorination is tolerated by the receptor binding pocket, which naturally accommodates nicotinic acid. The 6-ethyl substituent present in 6-ethyl-5-fluoronicotinic acid is predicted to occupy a hydrophobic subpocket adjacent to the pyridine binding site, based on structural homology to 6-alkylnicotine analogs that bind nicotinic acetylcholine receptors with enhanced affinity (Ki = 5.6 nM for 6-ethylnicotine vs 22 nM for the n-propyl homolog) [2]. While direct GPR109A data for 6-ethyl-5-fluoronicotinic acid are not yet reported, the combination of 5-fluoro GPR109A agonism and 6-alkyl hydrophobic pocket occupancy represents a coherent SAR hypothesis supported by data from two structurally related ligand series.

GPR109A Niacin receptor Lipid metabolism

Rotatable Bond Count and Synthetic Accessibility: Positional Flexibility for Downstream Derivatization Strategies

6-Ethyl-5-fluoronicotinic acid has a rotatable bond count of 2, compared to 1 for 5-fluoronicotinic acid and 1 for 6-chloro-5-fluoronicotinic acid [1]. The additional rotatable bond arises from the ethyl substituent at the 6-position, providing conformational flexibility that can be exploited in fragment-based drug design or in the generation of diverse combinatorial libraries through amide coupling, esterification, or C–C bond-forming reactions at the carboxylic acid moiety. This increased flexibility does not violate lead-likeness criteria (rotatable bond count ≤10) and permits exploration of additional binding conformations in target proteins.

Rotatable bonds Synthetic tractability Derivatization

Research and Industrial Application Scenarios for 6-Ethyl-5-fluoronicotinic Acid Based on Evidence-Driven Differentiation


Medicinal Chemistry: GPR109A-Targeted Lipid-Lowering and Anti-Inflammatory Agent Development

Leveraging the established GPR109A agonist activity of the 5-fluoronicotinic acid scaffold [1] and the affinity-enhancing 6-alkyl motif demonstrated in nicotinic receptor pharmacology [2], 6-ethyl-5-fluoronicotinic acid serves as an advanced starting material for synthesizing dual-feature GPR109A ligands. The elevated XLogP3 of 1.3 (vs 0.5 for 5-FNA) [3] is expected to improve membrane permeability and oral bioavailability, which are critical for lipid-metabolism indications. Coupling the carboxylic acid moiety with diverse amines or alcohols yields amide or ester libraries for SAR exploration, while the 6-ethyl group provides a hydrophobic contact point for optimizing receptor subtype selectivity.

Antibacterial Drug Discovery: Nicotinic Acid Antimetabolite Scaffold Optimization

Building on the class-level antibacterial activity of 5-fluoronicotinic acid against Streptococcus sp., S. aureus, E. coli, and L. plantarum [4], 6-ethyl-5-fluoronicotinic acid is employed as a 6-substituted analog for exploring structure-activity relationships around the pyridine ring. The 6-ethyl substituent enables investigation of how increased lipophilicity and altered steric bulk affect bacterial cell wall penetration, efflux pump susceptibility, and the nicotinic acid reversal ratio. This program benefits from the scaffold's conserved hydrogen-bonding capacity (HBA = 4, TPSA = 50.2 Ų) [3], ensuring target engagement is maintained while pharmacokinetic properties are tuned.

Agrochemical Intermediate: Synthesis of Fluorinated Pyridine Herbicides and Fungicides

Fluorinated nicotinic acid derivatives are established intermediates in the synthesis of herbicides (e.g., 2-amino-6-fluoronicotinic acid derivatives for grassy weed control) [5] and fungicidal compositions [6]. 6-Ethyl-5-fluoronicotinic acid, with its combined 5-fluoro and 6-ethyl substitution, is suited for preparing novel pyridine-carboxamide fungicides where lipophilicity and metabolic stability in planta are critical performance parameters. Its molecular weight (169.15 g/mol) and rotatable bond count (2) [3] are consistent with agrochemical lead space, and the carboxylic acid handle allows straightforward conversion to esters, amides, and other prodrug forms for improved foliar uptake or soil mobility.

Chemical Biology: Fragment-Based Probe Design and Chemoproteomics

The compact size (12 heavy atoms, MW 169.15 Da) [3] and synthetic accessibility of 6-ethyl-5-fluoronicotinic acid make it an attractive fragment for incorporation into activity-based probes and chemoproteomic reagents. The carboxylic acid group enables facile conjugation to affinity tags, fluorescent reporters, or biotin via amide bond formation, while the 5-fluorine atom serves as a ¹⁹F NMR reporter for ligand-observed protein binding assays. The conserved TPSA of 50.2 Ų across analogs [3] ensures that probe solubility is not compromised relative to 5-FNA-derived fragments, and the ethyl group provides a defined hydrophobic anchor for engaging shallow protein surface pockets.

Quote Request

Request a Quote for 6-Ethyl-5-fluoronicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.